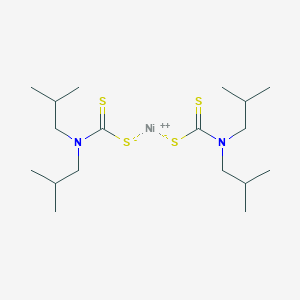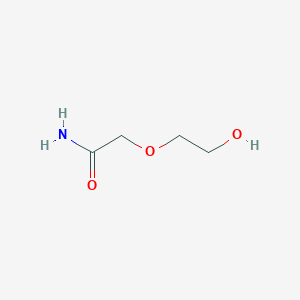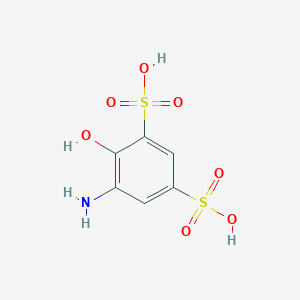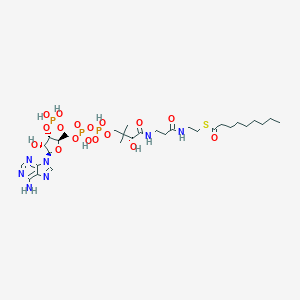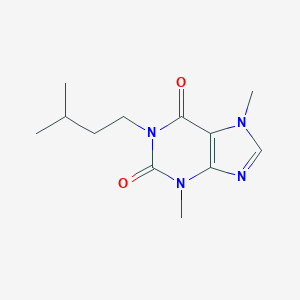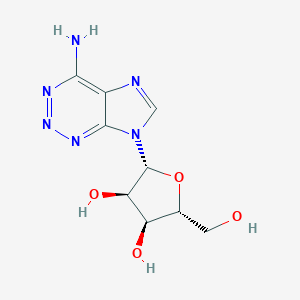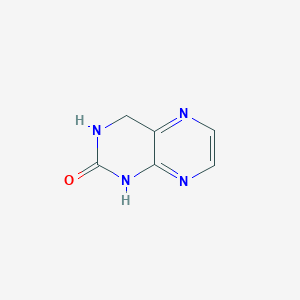![molecular formula C7H6O B093546 Tetracyclo[3.2.0.02,7.04,6]heptan-3-one CAS No. 1072-92-0](/img/structure/B93546.png)
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one, also known as TCH, is an organic compound with a unique molecular structure. It has been the subject of extensive scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In pharmaceuticals, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, this compound has been studied for its potential applications in the development of new materials, such as polymers and liquid crystals. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-Alzheimer's disease effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In inflammation, this compound has been shown to inhibit the production of various inflammatory cytokines, which can reduce inflammation. In Alzheimer's disease, this compound has been shown to improve cognitive function and memory, which can reduce the symptoms of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it accessible for research purposes. Another advantage is that it has a unique molecular structure, which makes it useful for studying various chemical reactions and mechanisms. One limitation is that it can be unstable and reactive, which can make it difficult to handle and store. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one. One direction is to further investigate its potential applications in pharmaceuticals, materials science, and organic synthesis. Another direction is to study its mechanism of action in more detail, which can lead to the development of new drugs and therapies. Additionally, future research could focus on improving the stability and reactivity of this compound, which can make it more useful for lab experiments. Finally, future research could explore the potential toxic effects of this compound at low concentrations, which can provide important information for its safe use in various applications.
Conclusion:
This compound is a unique organic compound that has been the subject of extensive scientific research. It has potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has various biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are several future directions for its study, which can lead to the development of new drugs and therapies.
Synthesemethoden
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one can be synthesized through various methods, including the Diels-Alder reaction and the Nazarov cyclization reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of this compound, the diene is a cyclopentadiene derivative, and the dienophile is an aldehyde. The Nazarov cyclization reaction involves the reaction of a divinyl ketone with a Lewis acid catalyst to form a cyclopentenone derivative, which can be further converted into this compound through a series of reactions.
Eigenschaften
CAS-Nummer |
1072-92-0 |
|---|---|
Molekularformel |
C7H6O |
Molekulargewicht |
106.12 g/mol |
IUPAC-Name |
tetracyclo[3.2.0.02,7.04,6]heptan-3-one |
InChI |
InChI=1S/C7H6O/c8-7-5-1-2(5)4-3(1)6(4)7/h1-6H |
InChI-Schlüssel |
BYUGRALWTPEHMX-UHFFFAOYSA-N |
SMILES |
C12C3C1C(=O)C4C2C34 |
Kanonische SMILES |
C12C3C1C(=O)C4C2C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
